molecular formula C11H10BrFO2 B8535209 (5-Bromo-2-fluoro-phenyl)-acetic acid allyl ester

(5-Bromo-2-fluoro-phenyl)-acetic acid allyl ester

Cat. No. B8535209
M. Wt: 273.10 g/mol
InChI Key: IAGRRJPJTOQGPC-UHFFFAOYSA-N
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Patent
US08673894B2

Procedure details

To a mixture of allyl alcohol (22.1 g, 380.5 mmol) and triethylamine (Et3N) (5.4 ml, 39 mmol) at 0° C. was added over 1 h crude (5-bromo-2-fluoro-phenyl) -acetyl chloride (intermediate B2A) (7.01 g, ca. 26 mmol). Then the reaction was stirred over 1 h from 0° C. to 23° C. The reaction mixture was diluted with ethyl acetate, washed with water, and the organic layer was dried over sodium sulfate. Removal of the solvent in vacuum left the title compound as a yellow oil (7.290 g, 103%), which was used without further purification. MS (ISP): m/z=280.1 [(M+NH4)+] and 282.1 [(M+2+NH4)+]
Quantity
22.1 g
Type
reactant
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step One
Quantity
7.01 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:4])[CH:2]=[CH2:3].C(N(CC)CC)C.[Br:12][C:13]1[CH:14]=[CH:15][C:16]([F:23])=[C:17]([CH2:19][C:20](Cl)=[O:21])[CH:18]=1>C(OCC)(=O)C>[CH2:1]([O:4][C:20](=[O:21])[CH2:19][C:17]1[CH:18]=[C:13]([Br:12])[CH:14]=[CH:15][C:16]=1[F:23])[CH:2]=[CH2:3]

Inputs

Step One
Name
Quantity
22.1 g
Type
reactant
Smiles
C(C=C)O
Name
Quantity
5.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
7.01 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)CC(=O)Cl)F
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
Then the reaction was stirred over 1 h from 0° C. to 23° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of the solvent in vacuum
WAIT
Type
WAIT
Details
left the title compound as a yellow oil (7.290 g, 103%), which
CUSTOM
Type
CUSTOM
Details
was used without further purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C=C)OC(CC1=C(C=CC(=C1)Br)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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